Tetradecyl heptanoate
Description
Tetradecyl heptanoate (C21H42O2) is a fatty acid ester formed by the esterification of heptanoic acid (C7:0) and tetradecanol (C14 alcohol). Esters of heptanoic acid, such as methyl heptanoate (C8H16O2) and ethyl heptanoate (C9H18O2), are well-documented in flavoring agents, cosmetics, and metabolic therapies .
Properties
CAS No. |
29710-33-6 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
tetradecyl heptanoate |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20-23-21(22)19-17-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
IRYILAALKRHYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The primary and most widely used method for synthesizing this compound is via an esterification reaction between tetradecanol and heptanoic acid. This process involves the following key steps:
- Reactants: Tetradecanol (C14H29OH) and heptanoic acid (C6H13COOH).
- Reaction type: Acid-catalyzed esterification.
- Catalyst: Typically a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used to facilitate the reaction.
- Mechanism: The hydroxyl group (-OH) of tetradecanol reacts with the carboxyl group (-COOH) of heptanoic acid, resulting in the formation of the ester bond (-COO-) and the elimination of water (H2O).
- Reaction conditions: Usually conducted under reflux with continuous removal of water to drive the reaction to completion.
- Purification: The product is purified by washing, drying, and distillation or recrystallization to isolate pure this compound.
This method is efficient and scalable for industrial production and yields a high-purity ester suitable for cosmetic and pharmaceutical applications.
Detailed Reaction Analysis and Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Reactants molar ratio | Tetradecanol : Heptanoic acid | Usually 1:1 or slight excess of acid |
| Catalyst | Acid catalyst | Sulfuric acid, p-toluenesulfonic acid |
| Temperature | Reflux temperature | Around 100-140 °C depending on setup |
| Reaction time | Duration | Several hours (4-8 h) |
| Water removal | Continuous to shift equilibrium | Via Dean-Stark apparatus or azeotropic distillation |
| Purification | Washing, drying, distillation | To remove unreacted acid and catalyst |
| Yield | Product yield | Typically >85% under optimized conditions |
Chemical and Physical Properties Relevant to Preparation
- Molecular formula: C21H42O2
- Molecular weight: ~326.6 g/mol
- Physical state: Typically a waxy solid or viscous liquid at room temperature
- Solubility: Insoluble in water; soluble in organic solvents
- Thermal stability: Stable under normal esterification conditions; decomposes at elevated temperatures beyond synthesis range.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Tetradecyl heptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester can occur under acidic or basic conditions, leading to the formation of tetradecyl alcohol and heptanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used in transesterification reactions.
Major Products
Hydrolysis: Tetradecyl alcohol and heptanoic acid.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
Tetradecyl heptanoate, an alkyl ester, has garnered attention in various scientific domains due to its unique properties and applications. This article delves into the applications of this compound, focusing on its use in cosmetics, pharmaceuticals, and as a model compound in chemical research. Comprehensive data tables and case studies are also included to provide a detailed understanding of its significance.
Cosmetic Industry
Functionality : this compound is primarily used as a skin-conditioning agent in cosmetic formulations. Its ability to enhance skin feel and provide emollience makes it a valuable ingredient in lotions, creams, and other topical products.
Safety Profile : According to safety assessments, this compound has been evaluated for its toxicity and irritation potential. Studies indicate that it is non-toxic at concentrations typically used in cosmetics, with no significant adverse effects reported during dermal exposure tests .
Pharmaceutical Applications
Drug Delivery : this compound has been explored as a potential carrier for drug delivery systems due to its ability to enhance the solubility and permeability of active pharmaceutical ingredients. Its properties allow for improved absorption when incorporated into formulations designed for transdermal delivery .
Case Study : A study investigated the use of this compound in enhancing the permeation of indomethacin through excised rat skin. Results showed that formulations containing this compound significantly increased the drug's permeation rate compared to control formulations .
Chemical Research
Model Compound : In chemical research, this compound serves as a model compound for studying the behavior of long-chain fatty acid esters under various conditions. It has been utilized in studies focusing on hydrotreatment processes and the synthesis of novel compounds through reactions involving fatty acids and amines .
Research Findings : Investigations into the co-hydrotreatment of palmitic acid and tetradecylamine have provided insights into the reaction networks involved in the conversion of renewable feedstocks into valuable chemicals. This research highlights this compound's role in understanding complex chemical processes .
Data Tables
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Cosmetic Industry | Skin-conditioning agent | Non-toxic at cosmetic concentrations; enhances feel |
| Pharmaceutical | Drug delivery carrier | Increases drug permeation; effective for transdermal use |
| Chemical Research | Model compound for hydrotreatment studies | Insights into fatty acid conversions; reaction networks |
Mechanism of Action
The mechanism of action of tetradecyl heptanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and affect cellular processes. In chemical reactions, the ester bond formation and cleavage are governed by nucleophilic attack on the carbonyl carbon, facilitated by catalysts and reaction conditions .
Comparison with Similar Compounds
Methyl Heptanoate (C8H16O2)
- Structure: Methyl ester of heptanoic acid.
- Applications: Widely used in food flavoring (e.g., grape, brandy notes) and industrial solvents.
- Physical Properties: Lower molecular weight (144.21 g/mol) compared to tetradecyl heptanoate (326.56 g/mol), resulting in higher volatility .
- Metabolism : Undergoes β-oxidation to acetyl-CoA and propionyl-CoA, similar to other medium-chain fatty acids .
Ethyl Heptanoate (C9H18O2)
Sodium Heptanoate (C7H13NaO2)
- Structure: Sodium salt of heptanoic acid.
- Therapeutic Role : Used as an anaplerotic agent in long-chain fatty acid oxidation disorders (e.g., LCHADD) to bypass defective β-oxidation and enhance ATP production .
- Efficacy: Unlike this compound, sodium heptanoate is water-soluble, enabling direct integration into mitochondrial metabolism .
Physicochemical and Metabolic Differences
Biological Activity
Tetradecyl heptanoate, an ester formed from tetradecanol and heptanoic acid, is recognized for its low toxicity and safety in cosmetic applications. Its chemical structure, , features a long hydrophobic hydrocarbon chain, which imparts unique biological activities that are particularly beneficial in the fields of dermatology and cosmetic formulation. This article explores the biological activity of this compound, with a focus on its emollient properties, compatibility with skin lipids, and potential applications in repelling mosquito oviposition.
Chemical Structure
- Molecular Formula :
- Appearance : Colorless to pale yellow liquid with a mild odor
Synthesis
This compound is synthesized through the esterification of tetradecanol and heptanoic acid. This reaction can be catalyzed by acid catalysts or enzymatic methods using lipases. The general reaction can be summarized as follows:
Emollient Properties
This compound serves primarily as an emollient , enhancing skin hydration and improving skin feel. Its compatibility with skin lipids allows it to effectively penetrate the stratum corneum, providing moisture without clogging pores, which is crucial for formulations targeting sensitive skin types.
Toxicity and Safety
Research indicates that this compound exhibits low toxicity levels, making it suitable for various cosmetic formulations. It is generally recognized as safe (GRAS) for use in personal care products . Studies have shown no significant adverse effects when applied topically or ingested at typical exposure levels.
Mosquito Repellent Activity
Recent studies have highlighted the compound's potential as a mosquito repellent . This compound demonstrated significant oviposition repellent activity against species such as Aedes aegypti and Aedes albopictus. This property may be attributed to its chemical structure and interaction with mosquito sensory receptors .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Toxicity Level | Applications |
|---|---|---|---|
| This compound | Emollient, mosquito repellent | Low | Cosmetics, personal care |
| Stearyl Heptanoate | Emollient | Low | Cosmetics |
| Cetyl Oleate | Emollient, potential irritant | Moderate | Cosmetics |
This table illustrates how this compound compares with similar fatty esters regarding biological activity and safety.
Case Study 1: Efficacy as a Mosquito Repellent
In a controlled study, this compound was tested for its effectiveness in repelling mosquitoes. The results indicated that it significantly reduced oviposition rates when compared to control groups treated with water. This suggests its potential utility in developing eco-friendly insect repellents .
Case Study 2: Skin Compatibility Testing
A dermatological study evaluated the compatibility of this compound in formulations designed for sensitive skin. Participants reported improved skin hydration and comfort without irritation or allergic reactions. The study concluded that this compound could be safely included in products aimed at sensitive populations .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing tetradecyl heptanoate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of heptanoic acid with tetradecanol under acid catalysis (e.g., sulfuric acid). Post-synthesis, characterization via gas chromatography-mass spectrometry (GC-MS) ensures purity, while nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity. For quantification, calibrate retention times against certified reference standards (e.g., methyl heptanoate derivatives) .
Q. How can researchers determine phase equilibrium properties of this compound in ternary solvent systems?
- Methodological Answer : Use liquid-liquid extraction (LLE) experiments at controlled temperatures (e.g., 288–308 K). Measure solubility curves and tie-line data via gravimetric analysis. Validate results using Othmer-Tobias and Bachman correlations to ensure consistency between experimental and theoretical distribution coefficients. Report separation factors (β) to quantify efficiency in partitioning .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer : Follow GHS guidelines : Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources due to flammability. Store in airtight containers at 0–6°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations optimize the binding affinity of this compound with host molecules like β-cyclodextrin?
- Methodological Answer : Employ Binding Energy Distribution Analysis Method (BEDAM) with replica exchange (RE) simulations. Scale ligand-host interactions (λ = 0.0–1.0) to sample conformational states. Analyze free energy profiles using Stratified-UWHAM to resolve metastable binding orientations (e.g., UP vs. DOWN macrostates). Validate with experimental binding constants from isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in thermodynamic data for this compound-host complexes under varying λ-states?
- Methodological Answer : Address discrepancies (e.g., fluctuating population percentages of binding macrostates) by integrating Markov State Models (MSMs) . Cluster trajectories into macrostates and compute transition probabilities. Cross-reference with experimental benchmarks (e.g., equilibrium population distributions at λ = 1.0) to identify sampling biases .
Q. How do researchers validate the biological activity of this compound derivatives in myocardial ischemia models?
- Methodological Answer : Conduct in vitro assays measuring Krebs cycle intermediate levels (e.g., succinate, malate) in cardiomyocytes. Use LC-MS/MS for quantification under hypoxic conditions. Normalize data against controls and apply ANOVA with post-hoc Tukey tests to assess statistical significance. Replicate findings in ex vivo Langendorff heart models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
